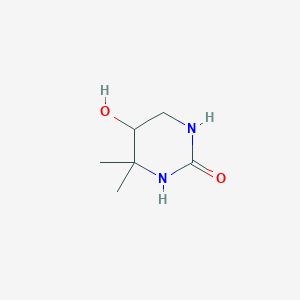

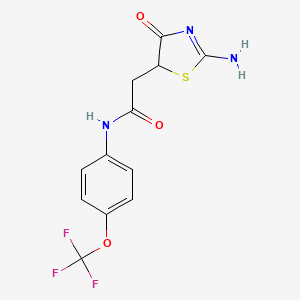

![molecular formula C17H16ClN3O2S2 B2862320 5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 2034309-27-6](/img/structure/B2862320.png)

5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .

Aplicaciones Científicas De Investigación

Antitumor and Antibacterial Applications

Sulfonamide derivatives, including those related to the chemical structure of interest, have been synthesized and evaluated for their in vitro activity against various human tumor cell lines, such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). Notably, certain compounds have demonstrated higher activity against all tested cell lines compared to standard drugs like doxorubicin. Additionally, these compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Synthesis and Evaluation of Novel Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has aimed at creating effective antibacterial agents. These studies have led to the production of pyran, pyridine, and pyridazine derivatives, which underwent antibacterial activity testing, revealing high activities in certain compounds (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity of Heterocycles Based on Sulfonamido Pyrazole

The development of sulfonamide-based heterocycles has also been investigated for their antimicrobial properties. This research has involved the synthesis of derivatives and their subsequent evaluation against a variety of microbial strains, yielding compounds with noteworthy antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Development of Sulfonamide Hybrids

Sulfonamides have been highlighted as a significant class of drugs due to their diverse pharmacological properties, including antibacterial and antitumor activities. The synthesis and biological evaluation of sulfonamide hybrids, which combine sulfonamide groups with other biologically active scaffolds, have been a focus of recent research. These efforts aim to leverage the therapeutic potential of sulfonamide hybrids for various medical applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antiproliferative Agents

In addition to antimicrobial activities, novel sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as the human breast cancer cell line MCF-7. This research has identified compounds with higher antiproliferative activity compared to conventional chemotherapy agents, suggesting the potential for developing new cancer therapies (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, have been known to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Mode of Action

It’s known that hydrazone derivatives, which this compound is a part of, are formed by the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group . This nucleophilic nature of hydrazones might play a role in their interaction with their targets .

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .

Result of Action

Similar compounds have shown excellent antibacterial activity, with significant zones of inhibition against both gram-negative and gram-positive bacteria .

Action Environment

It’s worth noting that the synthesis of similar compounds often involves specific conditions, such as refluxing in ethanol , which could potentially influence the compound’s action.

Propiedades

IUPAC Name |

5-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-2,5-6,8-9,11,20H,3-4,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMVZCKOLEYOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

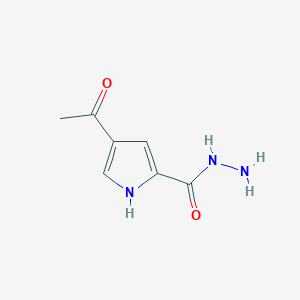

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)

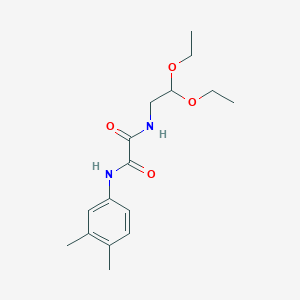

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)

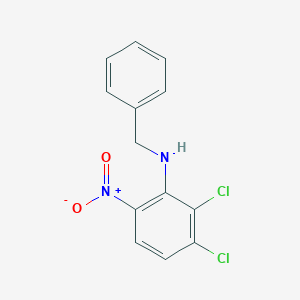

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide](/img/structure/B2862253.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2862254.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)

![2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2862258.png)